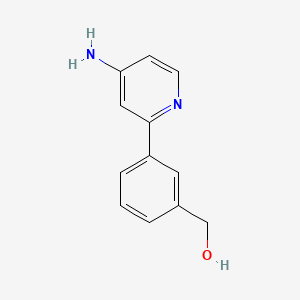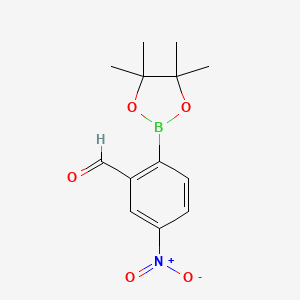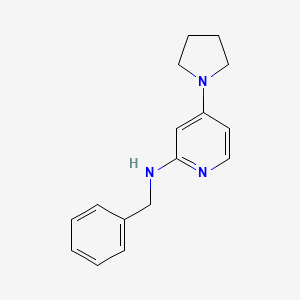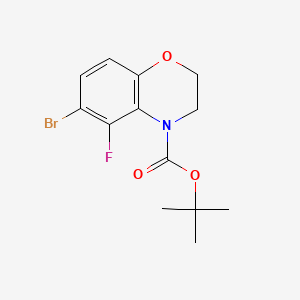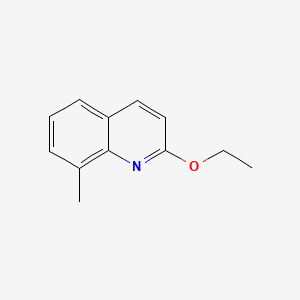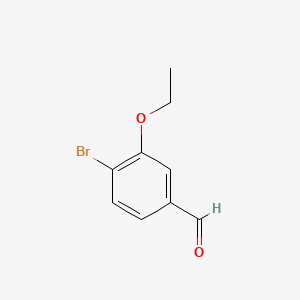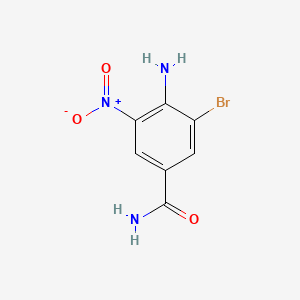![molecular formula C21H15FN2O2 B581724 Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate CAS No. 1381944-75-7](/img/structure/B581724.png)
Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is a chemical compound with the CAS Number: 1381944-75-7 . It has a molecular weight of 346.36 . The IUPAC name for this compound is 4-{[(benzyloxy)carbonyl]amino}-4’-cyano-3’-fluoro-1,1’-biphenyl .
Molecular Structure Analysis
The InChI code for Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is 1S/C21H15FN2O2/c22-20-12-17(6-7-18(20)13-23)16-8-10-19(11-9-16)24-21(25)26-14-15-4-2-1-3-5-15/h1-12H,14H2,(H,24,25) . This code provides a specific representation of the molecular structure of the compound.Aplicaciones Científicas De Investigación
Antitumor Activity
Research on carbamate derivatives has identified compounds with significant antitumor properties. For instance, the synthesis of isoxazolyl- and isothiazolylcarbamides exhibited high antitumor activity, potentially enhancing the effects of cytostatic drugs (Potkin et al., 2014). These findings suggest the relevance of such compounds in cancer research, offering insights into new therapeutic strategies.
Cholinesterase Inhibitors
Another area of interest is the development of cholinesterase inhibitors to address neurodegenerative disorders. A library of novel carbamates was synthesized, showing potential as acetyl- and butyrylcholinesterase inhibitors. Notably, benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate emerged as a potent AChE inhibitor, indicating its utility in treating conditions like Alzheimer's disease (Kos et al., 2021).
Hydro-Lipophilic Properties
The hydro-lipophilic characteristics of fluorinated benzyl carbamates have been examined, highlighting their expected anticholinesterase and anti-inflammatory activity. This research emphasizes the importance of lipophilicity in the biological activity of compounds, offering a pathway to optimize pharmacokinetic properties (Jankech et al., 2020).
Synthetic Methodologies
Innovations in synthetic methods for creating carbamate derivatives also play a crucial role in their research applications. For instance, highly active Au(I) catalysts have facilitated the intramolecular exo-hydrofunctionalization of allenes with carbon, nitrogen, and oxygen nucleophiles, leading to efficient synthesis strategies for complex carbamate structures (Zhang et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c22-20-12-17(6-7-18(20)13-23)16-8-10-19(11-9-16)24-21(25)26-14-15-4-2-1-3-5-15/h1-12H,14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVLLWPSFPWDHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743064 |
Source


|
| Record name | Benzyl (4'-cyano-3'-fluoro[1,1'-biphenyl]-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate | |
CAS RN |
1381944-75-7 |
Source


|
| Record name | Carbamic acid, N-(4′-cyano-3′-fluoro[1,1′-biphenyl]-4-yl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (4'-cyano-3'-fluoro[1,1'-biphenyl]-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

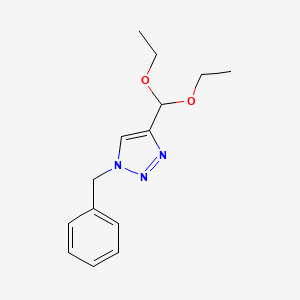
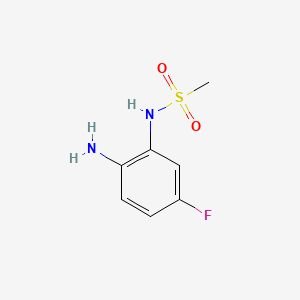
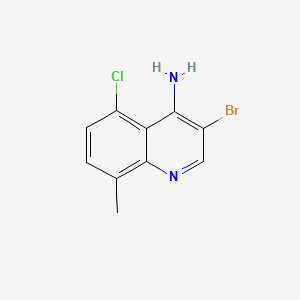
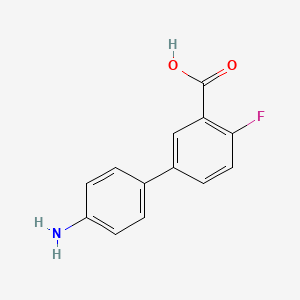
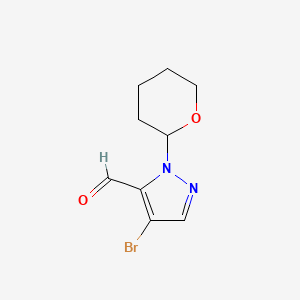
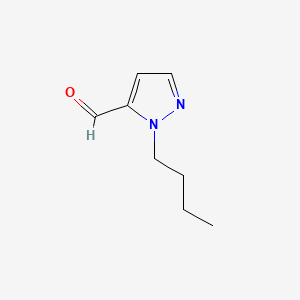
![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)
